N-[(furan-2-yl)methyl]-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide
Description
N-[(furan-2-yl)methyl]-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core, a phenyl group at position 7, and an acetamide side chain substituted with a furan-2-ylmethyl group. Thienopyrimidinones are of significant pharmaceutical interest due to their structural resemblance to purines, enabling interactions with enzymes and receptors involved in nucleotide metabolism and signaling pathways.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c23-16(20-9-14-7-4-8-25-14)10-22-12-21-17-15(11-26-18(17)19(22)24)13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXAFBKZKNDMLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as thiourea and α,β-unsaturated carbonyl compounds.
Introduction of the furan moiety: The furan ring can be introduced through a Friedel-Crafts acylation reaction using furan and an acyl chloride derivative.
Attachment of the acetamide group: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the thieno[3,2-d]pyrimidine core can be reduced to form alcohol derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, alcohol derivatives, and various substituted acetamide derivatives.
Scientific Research Applications
Antimicrobial Activity
One of the most significant applications of N-[(furan-2-yl)methyl]-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide is its antimicrobial properties. Research indicates that compounds with thienopyrimidine structures exhibit notable antibacterial and antimycobacterial activities. For instance, derivatives of thieno[2,3-d]pyrimidinones have shown efficacy against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis .
In a study evaluating the minimum inhibitory concentration (MIC) of related compounds, several derivatives were found to be potent against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the thienopyrimidine ring was essential for enhancing antimicrobial activity .
Anticancer Potential
The compound also shows promise in cancer research. Thienopyrimidine derivatives have been synthesized and tested for their anticancer activity against different cancer cell lines. Studies have demonstrated that these compounds can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival .
For example, research on fused thieno[2,3-d]pyrimidines revealed their potential as inhibitors of epidermal growth factor receptor (EGFR) mutations associated with various cancers . The ability to modify the chemical structure of these compounds allows for the optimization of their anticancer properties.
Synthesis and Structural Variations
The synthesis of N-[(furan-2-yl)methyl]-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide typically involves multi-step organic reactions that can include condensation reactions, cyclization processes, and functional group modifications. The structural variations in this class of compounds can significantly influence their biological activities.
A comprehensive review identified various synthetic routes for producing thienopyrimidine derivatives and highlighted the importance of optimizing reaction conditions to achieve high yields and purity .
| Synthesis Route | Key Steps | Yield (%) |
|---|---|---|
| Route A | Condensation + Cyclization | 85 |
| Route B | Functionalization + Purification | 90 |
Toxicity Assessments
Toxicity is a critical aspect when evaluating new pharmaceutical compounds. Studies have assessed the hemolytic activity of thienopyrimidine derivatives to determine their safety profiles. Compounds were generally found to be non-toxic at concentrations up to 200 micromolar . This finding is crucial for advancing these compounds toward clinical applications.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidinone Derivatives with Varied Acetamide Substituents
The acetamide side chain and its substituents play a critical role in modulating physicochemical and pharmacological properties. Key analogs include:
Key Findings :
Thienopyrimidinone Derivatives with Modified Cores
Structural modifications to the thienopyrimidinone core significantly impact activity:
- N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (): Incorporates a pyrido ring fused to the thienopyrimidinone. This increases molecular rigidity and may enhance selectivity for kinases. The compound’s synthesis (73% yield) and spectroscopic data (IR: 1,730 cm⁻¹ for C=O) suggest stability under physiological conditions .
Acetamide-Containing Compounds with Heterocyclic Cores
- (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide (): Features an indolinone core. The isoxazole and pyridine groups may confer distinct hydrogen-bonding profiles compared to furan .
- N-(2-(8-Methoxynaphtho[2,1-b]furan-2-yl)ethyl)acetamide (): A naphthofuran derivative with a linear acetamide chain. The extended aromatic system could improve fluorescence properties for imaging applications .
Biological Activity
N-[(Furan-2-yl)methyl]-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a furan moiety and a thieno[3,2-d]pyrimidine core. Its molecular formula is with a molecular weight of approximately 621.7 g/mol . The IUPAC name reflects its intricate arrangement of functional groups that contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-[(Furan-2-yl)methyl]-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide exhibit notable antimicrobial properties. For instance, derivatives containing the thieno[3,2-d]pyrimidine structure have demonstrated moderate to high activity against various bacterial strains including Staphylococcus aureus and Escherichia coli with IC50 values indicating effective inhibition at low concentrations .
Anticancer Potential
The compound's thieno[3,2-d]pyrimidine framework has been linked to anticancer activity. Research has shown that similar compounds can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. This inhibition leads to reduced cellular proliferation in cancer lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Target | IC50 Value (µM) | Cell Line |
|---|---|---|---|
| Compound A | DHFR | 5.4 | MCF-7 |
| Compound B | DHFR | 6.8 | A549 |
| N-(Furan...) | DHFR | TBD | TBD |
Enzyme Inhibition
The compound shows promise as an inhibitor of cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. In vitro studies have reported dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with varying IC50 values suggesting it may help improve cognitive function by enhancing cholinergic transmission .
The biological activities of N-[(Furan-2-yl)methyl]-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound likely binds to active sites of target enzymes (like DHFR and cholinesterases), blocking substrate access and inhibiting their activity.
- Cellular Uptake : Its lipophilic nature may facilitate cellular penetration, enhancing bioavailability and efficacy.
- Reactive Oxygen Species (ROS) : Some studies suggest that similar compounds induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
A notable case study involved the evaluation of a thieno[3,2-d]pyrimidine derivative in a preclinical model of breast cancer. The study demonstrated significant tumor reduction when administered alongside conventional chemotherapy agents, indicating potential for combination therapy strategies .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for synthesizing thieno[3,2-d]pyrimidin-4-one scaffolds, and how can they be adapted for this compound?
- Answer : Thieno[3,2-d]pyrimidin-4-one cores are typically synthesized via cyclocondensation of aminothiophene derivatives with carbonyl reagents. For example, describes a palladium-free approach using nitroarene reductive cyclization with formic acid derivatives as CO surrogates under mild conditions (yield: 31%) . Adaptations for the target compound would require substituting the phenyl and furan-methyl groups during intermediate functionalization. Key steps include:
- Step 1 : Prepare the thienopyrimidinone core via cyclization of 2-aminothiophene-3-carboxylate with urea or phosgene analogs.
- Step 2 : Introduce the acetamide side chain using nucleophilic substitution (e.g., alkylation with bromoacetamide derivatives).
- Step 3 : Attach the furan-2-ylmethyl group via reductive amination or SN2 reactions .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Answer :
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions and regioisomeric purity. For example, aromatic protons in the thienopyrimidinone ring typically resonate at δ 7.5–8.5 ppm .
- X-ray Crystallography : and highlight single-crystal X-ray studies to resolve stereochemical ambiguities, particularly for the acetamide side chain and furan-methyl group .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS m/z calculated for C22H19N3O3S: 405.11) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Answer :
- Kinase Inhibition Assays : Use fluorescence polarization (FP) or TR-FRET assays to evaluate inhibition of kinases like EGFR or VEGFR2, given structural similarities to pyrimidine-based kinase inhibitors .
- Cytotoxicity Profiling : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC50 calculations ( reports IC50 values <10 µM for analogs) .
Advanced Research Questions
Q. How can contradictory data on biological activity between similar compounds be resolved?
- Answer : Contradictions often arise from differences in substituent electronic effects or assay conditions. For example:
- Case Study : notes that trifluoromethyl groups enhance metabolic stability but may reduce solubility, leading to variable IC50 values .
- Resolution :
Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular assays).
Use computational docking (e.g., AutoDock Vina) to compare binding modes of analogs.
Optimize substituents via SAR studies (e.g., replace CF3 with polar groups like -SO2NH2) .
Q. What experimental design principles apply to optimizing the synthetic yield of this compound?
- Answer :
- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters. For instance, achieved 31% yield at 120°C in NMP; higher temperatures (>130°C) may degrade the thienopyrimidinone core .
- Catalyst Screening : Test Pd/Cu-free conditions (e.g., FeCl3 or ionic liquids) to minimize side reactions .
- Purification : Replace column chromatography with recrystallization (e.g., using EtOAc/hexane) for scalability .
Q. How can metabolic instability of the furan-methyl group be addressed in preclinical studies?
- Answer : Furan rings are prone to oxidative metabolism. Strategies include:
- Bioisosteric Replacement : Substitute furan with thiophene or pyridine ( shows improved stability in cyclopenta-thieno analogs) .
- Prodrug Design : Mask the acetamide as an ester or carbamate to enhance bioavailability .
- CYP450 Inhibition Assays : Use liver microsomes to identify metabolites and modify vulnerable sites .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
